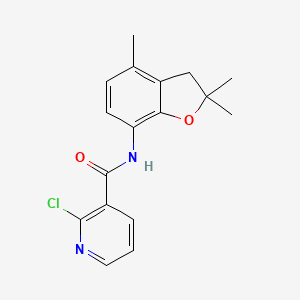
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide is a synthetic organic compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.78208 g/mol . This compound features a benzofuran ring, which is known for its wide range of biological and pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide typically involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s benzofuran moiety is known for its antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities.
Uniqueness
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Propriétés
IUPAC Name |
2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-10-6-7-13(14-12(10)9-17(2,3)22-14)20-16(21)11-5-4-8-19-15(11)18/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVATQBMVQLQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)C3=C(N=CC=C3)Cl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol](/img/structure/B2401329.png)
![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)
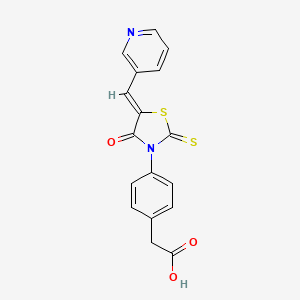
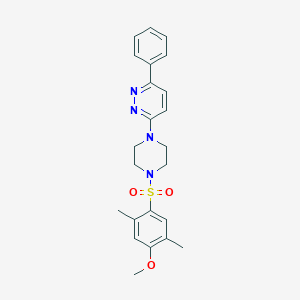
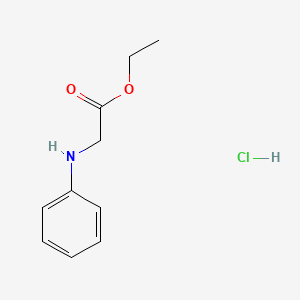
![methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2401336.png)
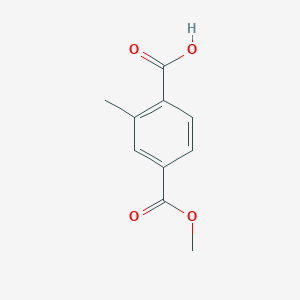
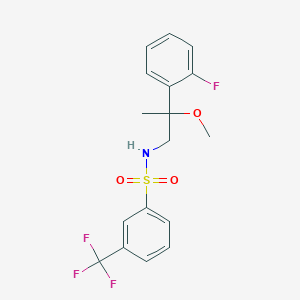
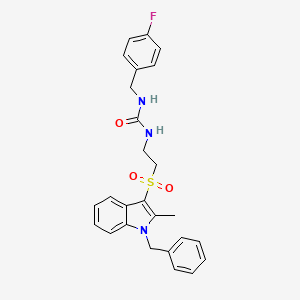
![2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)

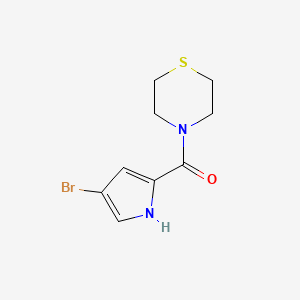
![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)
![N-(2,4-difluorophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2401351.png)
